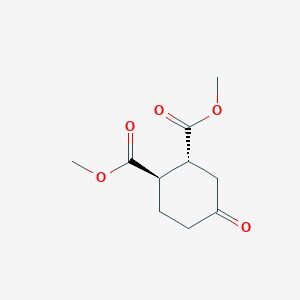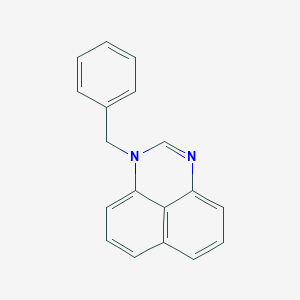
1-benzyl-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-1H-perimidine is a heterocyclic organic compound that belongs to the class of perimidines. It is a fused ring system that consists of a pyridine ring fused to a pyrimidine ring. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-benzyl-1H-perimidine has a wide range of potential applications in scientific research. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions and as a ligand for catalytic reactions.
Wirkmechanismus
The mechanism of action of 1-benzyl-1H-perimidine is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, this compound has been shown to selectively bind to metal ions, which may explain its potential use as a fluorescent probe.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not have any significant side effects. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-benzyl-1H-perimidine is its ease of synthesis and high yield. Additionally, this compound has a wide range of potential applications in scientific research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for 1-benzyl-1H-perimidine research. One direction is to further investigate its potential as an anticancer agent and to develop it as a therapeutic agent. Additionally, more studies are needed to understand its mechanism of action and its potential use as a fluorescent probe for detecting metal ions. Further research is also needed to explore its potential as a ligand for catalytic reactions.
Synthesemethoden
The synthesis of 1-benzyl-1H-perimidine can be achieved through various methods. One of the most common methods is the reaction between 3-aminopyridine and benzyl isocyanide in the presence of a palladium catalyst. Another method involves the reaction between 2-aminopyridine and benzyl isocyanide in the presence of a copper catalyst. Both methods result in the formation of this compound with high yield.
Eigenschaften
CAS-Nummer |
27310-93-6 |
|---|---|
Molekularformel |
C18H14N2 |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
1-benzylperimidine |
InChI |
InChI=1S/C18H14N2/c1-2-6-14(7-3-1)12-20-13-19-16-10-4-8-15-9-5-11-17(20)18(15)16/h1-11,13H,12H2 |
InChI-Schlüssel |
GBKRMIILRHCQSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=NC3=CC=CC4=C3C2=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC3=CC=CC4=C3C2=CC=C4 |
Löslichkeit |
1.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-Chloro-benzylidene)-amino]-isoindole-1,3-dione](/img/structure/B188020.png)
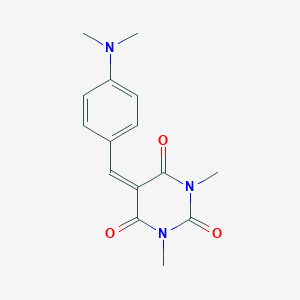




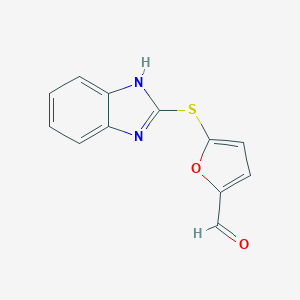
![3-[(Diphenylmethoxy)methyl]piperidine](/img/structure/B188034.png)

![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)
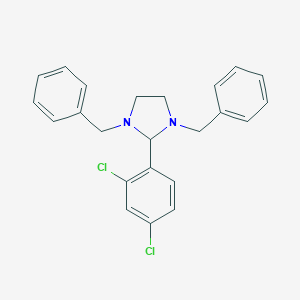
![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)
